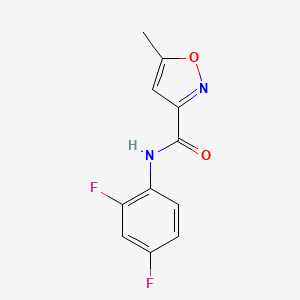

N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide" belongs to a class of compounds known for their diverse biological activities. The interest in this compound and its derivatives stems from their potential in various pharmacological applications, although this analysis will focus strictly on the chemical properties and synthesis without discussing drug use or dosage.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those related to "N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide", often involves cycloaddition reactions or modifications of existing isoxazole frameworks. For instance, the synthesis of related compounds can include steps such as cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). This approach might be adapted for the synthesis of "N-(2,4-difluorophenyl)-5-methyl-3-isoxazolecarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered heterocycle containing both oxygen and nitrogen. This ring influences the compound's electronic distribution and chemical reactivity. The specific substituents on the ring, such as the 2,4-difluorophenyl and methyl groups, further modify the electronic properties and can impact the molecule's overall stability and reactivity.

Chemical Reactions and Properties

Isoxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and additions, depending on the nature of the substituents and the reaction conditions. The presence of fluorine atoms can make the phenyl ring more electrophilic, potentially influencing reactions involving aryl halides (Zhu, Gu, Lu, & Shen, 2015).

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

Research on isoxazole derivatives like leflunomide and its active metabolite A77-1726 has demonstrated their significant immunosuppressive effects. These compounds inhibit mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, leading to reduced pyrimidine nucleotide pools essential for immune cell functions. This mechanism underpins their potential in modifying antirheumatic drugs and transplant rejection therapies (Knecht & Löffler, 1998).

Novel Polyamides and Anticancer Agents

The synthesis of aromatic polyamides incorporating ether and isopropylidene links demonstrates the versatility of isoxazole compounds in creating materials with desirable thermal and mechanical properties. These polymers, exhibiting good solubility and thermal stability, highlight the application of isoxazole derivatives in materials science (Hsiao & Yu, 1996).

Antitumor and Antipathogenic Activities

Isoxazole derivatives have been explored for their antitumor and antipathogenic properties. For instance, compounds with a thiourea moiety have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photoactive Polyamides

The development of photoactive polyamides from isophthalic acid derivatives showcases the application of isoxazole compounds in creating materials with potential for advanced optical and electronic devices. These compounds exhibit significant photoluminescence, indicating their utility in photonic applications (Mallakpour & Rafiee, 2007).

Aldose Reductase Inhibitors with Antioxidant Activity

Isoxazole derivatives have been investigated for their role as aldose reductase inhibitors, a therapeutic target for managing diabetic complications. These compounds exhibit potent inhibitory activity and antioxidant potential, underscoring their therapeutic relevance (Alexiou & Demopoulos, 2010).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSYVLIFNGYXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)

![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)

![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)

![methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5563925.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)

![(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5563962.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)